N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide
Overview
Description
N-(4-Fluorophenyl)-N’-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide is a synthetic organic compound that features a cyclopropane ring substituted with fluorophenyl and hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-N’-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide typically involves the following steps:
Formation of Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Substitution Reactions:
Amidation: The final step involves the formation of the amide bonds, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-N’-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LAH).
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Lithium aluminum hydride (LAH), borane complexes.
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-N’-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)-N’-(4-methoxyphenyl)cyclopropane-1,1-dicarboxamide
- N-(4-Chlorophenyl)-N’-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide
- N-(4-Fluorophenyl)-N’-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxylate
Uniqueness
N-(4-Fluorophenyl)-N’-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide is unique due to the presence of both fluorophenyl and hydroxyphenyl groups, which can impart distinct chemical and biological properties compared to similar compounds. The fluorine atom can enhance the compound’s stability and bioavailability, while the hydroxy group can participate in hydrogen bonding, influencing the compound’s interactions with biological targets.
Properties
IUPAC Name |
1-N'-(4-fluorophenyl)-1-N-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c18-11-1-3-12(4-2-11)19-15(22)17(9-10-17)16(23)20-13-5-7-14(21)8-6-13/h1-8,21H,9-10H2,(H,19,22)(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFMBVMXIPQPMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10727978 | |
Record name | N~1~-(4-Fluorophenyl)-N'~1~-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10727978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849217-60-3 | |
Record name | N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)-1,1-cyclopropanedicarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849217603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~1~-(4-Fluorophenyl)-N'~1~-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10727978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-FLUOROPHENYL)-N'-(4-HYDROXYPHENYL)-1,1-CYCLOPROPANEDICARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3B72PBE6L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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